2,6-Difluoro-4-hydroxybenzamide - 1261825-32-4

2,6-Difluoro-4-hydroxybenzamide

Catalog Number: EVT-1719591
CAS Number: 1261825-32-4
Molecular Formula: C7H5F2NO2
Molecular Weight: 173.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Although not directly discussed in the context of 2,6-Difluoro-4-hydroxybenzamide, one of the provided papers [] explores the topoisomerase II inhibitory activity of structurally related quinolinecarboxylic acid derivatives. Topoisomerase II is an essential enzyme involved in DNA replication and repair, making it a target for anticancer drug development.

Applications

Research on 2,6-Difluoro-4-hydroxybenzamide has explored its potential as a therapeutic agent for estrogen-dependent conditions. One study [] demonstrated its antiestrogenic and mammatumor-inhibiting properties. The compound showed promising activity against the MXT-MC, ER+ tumor cell line.

Topoisomerase II Inhibition

N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide

Compound Description: This compound serves as a foundational structure in the exploration of antiestrogenic and antitumor properties. It exhibits inherent antiestrogenic activity. Researchers aimed to enhance its activity by introducing hydrophobic substituents at the ortho positions of the benzamide moiety. []

2,6-Difluoro-4-nitroaniline

Compound Description: This compound has been investigated for its electronic structure and properties using quantum chemical approaches. Studies explored its behavior in various solvents, revealing the influence of the environment on its electronic structure and geometry. []

1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea

Compound Description: This compound's crystal structure has been elucidated, revealing key structural features like planarity and the presence of intra- and intermolecular hydrogen bonds. The study highlights the importance of hydrogen bonding in its crystal packing. []

Compound Description: A series of 3,5-Dichloro-2,6-difluoro-4-X-pyridine compounds, where X represents various substituents, were investigated using 35Cl nuclear quadrupole resonance (NQR) spectroscopy and quantum chemical calculations. The study aimed to understand the impact of different substituents on the electronic environment and conformation of the molecules. []

Compound Description: These novel ligands were synthesized using a Suzuki coupling reaction followed by condensation with arylaldehydes. The study focuses on developing an efficient synthetic route for these ligands. []

Compound Description: This compound exhibits potent and selective inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). It has shown promising results in treating diet-induced nonalcoholic fatty liver disease (NAFLD) in mice by lowering serum insulin levels, reducing lipid accumulation in the liver, and improving liver morphology. []

Compound Description: Identified as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Extensive structure-activity relationship studies led to its development, optimizing its lipophilicity and pharmacokinetic profile. It displayed promising results in preclinical rheumatoid arthritis models and exhibited a favorable safety profile in Phase 1 clinical trials. []

mer-Tris{2,6-difluoro-3-[5-(2-fluorophenyl)pyridin-2-yl-κN]pyridin-4-yl-κC4}iridium(III) dichloromethane hemisolvate n-hexane hemisolvate

Compound Description: This iridium(III) complex, incorporating 2,3′-bipyridine ligands, exhibits strong emission in the blue-to-green region, making it a potential candidate for organic light-emitting diodes (OLEDs) and organic lighting applications. Its crystal structure highlights the distorted octahedral coordination environment around the iridium ion. []

[3,4-difluoro-2,6-bis(5-methyl-2-pyridyl)phenyl-κ3N,C1,N']cyanidoplatinum(II)

Compound Description: This platinum(II) complex demonstrates aggregation-induced emission (AIE), exhibiting a shift in color and luminescence upon aggregation both in solution and solid states. The study proposes its potential application in chloroform detection. []

Compound Description: These compounds, synthesized as potential synthetic lipids for drug delivery systems, have been characterized for their self-assembling properties. The study found that the compound with nonyl ester groups formed liposomes, while the one with ethyl ester groups did not form stable self-assembled structures. []

4-Bromo-2,6-difluoro-N-methylaniline

Compound Description: This compound was investigated to determine the rotational barrier around the Csp2-N bond using 19F NMR spectroscopy and molecular orbital calculations. The study aimed to understand the impact of halogen substituents on the rotational barrier and compare it with similar aniline derivatives. []

2,6-Difluoro-p-benzoquinone

Compound Description: This compound is a useful dienophile in Diels-Alder reactions. Its synthesis involves the oxidation of 2,6-difluoroaniline. []

2-(2,6-Difluoro-Phenyl)-3-(6-Bromo-Pyridin-2-yl)-Thiazolidin-4-one

Compound Description: This compound was studied using AM1 calculations to understand its conformational preferences, electronic structure, and potential active sites. The research aimed to elucidate its structure-activity relationship, focusing on its interactions with the reverse transcriptase (RT) enzyme. []

1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Compound Description: This compound exists in different crystalline modifications and exhibits anticonvulsive activity. The invention describes these modifications characterized by powder X-ray diffraction analysis and their potential pharmaceutical applications. []

4- Bromo-2,6-difluoro methoxy benzene

Compound Description: A synthetic method for preparing 4-Bromo-2,6-difluoro methoxy benzene has been described, highlighting the efficiency and scalability of the process. []

Compound Description: The crystal structure of this platinum(II) complex, containing a 2′,6′-difluoro-2,3′-bipyridine ligand and a pentane-2,4-dionato ligand, has been reported. []

4-[2-(Phenylsulfonylamino)ethylthio]-2,6-Difluoro-Phenoxyacetamide (PEPA)

Compound Description: This compound acts as a novel allosteric potentiator of AMPA receptors, a type of glutamate receptor in the brain. It selectively enhances AMPA receptor responses to glutamate, particularly the flop isoforms. [] Additionally, PEPA has been used to activate the lateral hypothalamus (LH) in studies investigating the role of the LH-habenula circuit in cocaine-induced psychomotor responses. []

4-Azido-2,3,5,6-tetrafluoropyridine, 4-Azido-3-chloro-2,5,6-trifluoro-pyridine and 4-Azido-3,5-dichloro-2,6-difluoro-pyridine

Compound Description: These azidopyridine derivatives were synthesized and their thermal reactions were investigated. The study explored their reactivity in various reactions, including the Staudinger reaction, cycloadditions, and C-H insertion reactions. []

Bis[(2R,6S)-4-(5-amino-3-carboxy-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinolin-7-yl)-2,6-dimethylpiperazin-1-ium] sulfate pentahydrate

Compound Description: This compound is an antibacterial fluoroquinolone, existing as a racemic twin in its crystal structure. The crystal structure reveals key interactions such as π-π stacking and various hydrogen bonds that contribute to its stability. []

4,4-Difluoro-1,3,5,7,8-pentamethyl-2,6-dibutyl-3a,4a-diaza-4-bora-s-indacene (Pyrromethene 580)

Compound Description: This compound, also known as Pyrromethene 580, is a member of the BODIPY dye family and has been structurally characterized. Its crystal structure reveals two independent molecules in the asymmetric unit, with the boron-dipyrromethene (BODIPY) core exhibiting a planar conformation. []

Compound Description: This study investigated the formation of isostructural solid solutions between various 2,6-disubstituted-N-phenylformamides and N-phenylthioamides. The research explored how different substituents influence the crystal packing and hydrogen bonding patterns in the solid state. []

4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: This compound's crystal structure reveals the spatial arrangement of its substituents and the presence of intermolecular hydrogen bonds, contributing to its packing in the solid state. []

Compound Description: This series encompasses six five-coordinate iron and cobalt complexes with difluoro-substituted 2,6-bis(imino)pyridyl ligands. These complexes demonstrate high activity as catalysts in ethylene oligomerization reactions, producing mainly dimer, trimer, and tetramer products. The study highlights the influence of fluorine substitution on the catalytic activity and selectivity of these complexes. [, ]

Compound Description: These compounds, designed as dihydro-alkoxy-benzyl-oxopyrimidine (DABO) derivatives, were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT). The study focused on exploring the effect of electron-withdrawing substituents on the benzyl unit and their impact on anti-HIV-1 activity. Compounds containing a 6-(2,6-difluorophenylmethyl) substituent (F-DABOs) exhibited potent anti-HIV-1 activity. []

5-Alkyl-2-cyclopentylamino-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones (F(2)-NH-DABOs)

Compound Description: These compounds represent a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) designed based on the dihydro-alkoxy-benzyl-oxopyrimidine (DABO) scaffold. The study explored the replacement of the sulfur atom in F(2)-S-DABOs with an amino group to introduce a new anchor point for interactions with the HIV-1 RT enzyme. These F(2)-NH-DABOs demonstrated potent anti-HIV-1 activity, comparable to the reference compound MKC-442. Notably, one compound showed activity against the Y181C HIV-1 mutant strain, suggesting its potential to overcome drug resistance. []

9-(N-Amino-4-fluoromethyl-3-pyrrolidinyl)-2,6-dichloropurine

Compound Description: This aza-nucleoside was synthesized from trans-4-Hydroxy-D-proline using a Mitsunobu reaction followed by a series of transformations, including fluorination using 2,2-difluoro-1,3-dimethylimidazolidine (DFI). []

2,6-Dichloro-4-trichloromethylpyridine, 2,6-Dichloro-3-trichloromethylpyridine, and their N-oxides

Compound Description: The reactions of these halogenated pyridines with various nucleophiles were investigated. The study revealed differences in reactivity depending on the position of the trichloromethyl group and the presence of N-oxidation. []

Compound Description: These halogenated tyrosine derivatives were synthesized from the corresponding 2,6-dihalo-4-methoxybenzyl alcohols. []

Compound Description: This compound, DIO, is a liquid crystal molecule known for its unique ferroelectric nematic phase and high dielectric constant. The study explored the impact of replacing the 1,3-dioxane unit with ester units (EST analogs) on the liquid crystal properties. The EST analogs exhibited similar ferroelectric phases, and interestingly, one analog with a defluorinated benzoate unit displayed a ferroelectric smectic A phase. []

8-(4-carboxyphenyl)-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BDP) and 8-(4-carboxyphenyl)-2,6-diiodo-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (I2-BDP)

Compound Description: These two BODIPY dyes, BDP and I2-BDP, were used to functionalize CsPbBr3 perovskite nanocrystals (NCs) to form nanohybrids for photosensitization and photocatalytic applications. The study investigated the energy and charge transfer mechanisms between the perovskite NCs and the BODIPY dyes upon visible light excitation. []

Properties

CAS Number

1261825-32-4

Product Name

2,6-Difluoro-4-hydroxybenzamide

IUPAC Name

2,6-difluoro-4-hydroxybenzamide

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

InChI

InChI=1S/C7H5F2NO2/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2,11H,(H2,10,12)

InChI Key

CEYDKMFMXIACMC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C(=O)N)F)O

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.